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Abstract
Cinsebrutinib (also known as GB5121) is a potent, orally bioavailable, and irreversible

inhibitor of Bruton's tyrosine kinase (BTK) that was under development by Gossamer Bio.[1][2]

Designed for central nervous system (CNS) penetration, it was investigated for the treatment of

CNS malignancies.[1][2][3] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and the mechanism of action of Cinsebrutinib.

It details its biological activity, including selectivity and target engagement, and summarizes the

preclinical experimental findings. Notably, the clinical development of Cinsebrutinib was

discontinued due to safety concerns, a critical aspect that will also be addressed.

Chemical Structure and Properties
Cinsebrutinib is a small molecule inhibitor belonging to the class of drugs ending in "-brutinib,"

indicating its action as a tyrosine kinase inhibitor.

Chemical Structure
The precise chemical structure of Cinsebrutinib has been disclosed in patent literature.

Physicochemical Properties
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A summary of the key physicochemical properties of Cinsebrutinib is presented in Table 1.

This data is crucial for understanding its drug-like properties, including absorption, distribution,

metabolism, and excretion (ADME).

Property Value Reference

IUPAC Name

2-fluoro-1-[(3S)-1-(prop-2-

enoyl)piperidin-3-

yl]-5,6,7,8,9,10-

hexahydrocyclohepta[b]indole-

4-carboxamide

Molecular Formula C22H26FN3O2

Molecular Weight 383.46 g/mol

CAS Number 2724962-58-5

SMILES

C=CC(=O)N1CCC--INVALID-

LINK--

c2c(cc(c3c2c4CCCCCc4[nH]3)

C(=O)N)F

InChIKey
NEHJPDSXWUIXGI-

CYBMUJFWSA-N

Mechanism of Action and Signaling Pathway
Cinsebrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor

tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.

The BTK Signaling Pathway
The BCR signaling cascade is essential for B-cell development, activation, proliferation, and

survival. Upon antigen binding to the BCR, a series of intracellular signaling events are

initiated. Key steps involving BTK include:

Activation of Src-family kinases: Lyn, a Src-family kinase, phosphorylates the

immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A
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and CD79B.

Syk Activation: Spleen tyrosine kinase (Syk) is recruited to the phosphorylated ITAMs and is

activated.

BTK Activation: Activated Syk phosphorylates and activates BTK.

Downstream Signaling: Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2),

leading to the generation of second messengers inositol trisphosphate (IP3) and

diacylglycerol (DAG).

Cellular Responses: This cascade ultimately results in the activation of transcription factors

such as NF-κB, which promote B-cell survival and proliferation.

Inhibition by Cinsebrutinib
Cinsebrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of

BTK. This irreversible binding permanently disables the kinase activity of BTK, thereby blocking

the downstream signaling cascade. The intended therapeutic effect is to inhibit the uncontrolled

proliferation of malignant B-cells that rely on the BCR pathway for their survival.
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Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of

Cinsebrutinib on Bruton's tyrosine kinase (BTK).

Biological Activity and Preclinical Data
Preclinical studies demonstrated that Cinsebrutinib (GB5121) is a potent and selective BTK

inhibitor with favorable properties for treating CNS malignancies.

Kinase Selectivity
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. Cinsebrutinib
was profiled against a large panel of kinases to assess its selectivity.

Assay Results Reference

Kinome Scan

Highly selective for BTK. At 1

µM, only TEC/TXK showed

>50% inhibition out of 349

kinases tested.

[2][3]

EGFR Inhibition

Did not inhibit EGFR

phosphorylation in a cell-based

assay.

[2]

Potency and Target Engagement
The potency of Cinsebrutinib was evaluated in both biochemical and cellular assays. Its ability

to engage its target in the CNS was a key design feature.
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Parameter Value/Observation Reference

BTK Inactivation Kinetics

(k_inact/K_i)

Demonstrated rapid BTK

inactivation kinetics.
[2]

CNS Target Occupancy

Superior CNS target

occupancy in the brain of mice

compared to ibrutinib.

[2][4]

Brain-to-Plasma Ratio

Significantly higher brain-to-

plasma ratio in mice. In non-

human primates, a 1:1 brain-

to-plasma concentration ratio

was observed.

[2]

Experimental Protocols
Detailed experimental protocols for the characterization of Cinsebrutinib have not been fully

published in peer-reviewed literature. The following represents a generalized methodology

based on the available information from conference abstracts and standard practices in the

field.

Kinome Scan
Objective: To determine the selectivity of Cinsebrutinib against a broad range of human

kinases.

Methodology: A competitive binding assay, such as the KINOMEscan™, is typically used.

A DNA-tagged kinase is incubated with the test compound (Cinsebrutinib) and an

immobilized, active-site directed ligand.

The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the

attached DNA tag.

The results are expressed as the percentage of the kinase that remains bound to the

immobilized ligand in the presence of the test compound, compared to a DMSO control. A

lower percentage indicates stronger binding of the compound to the kinase.
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BTK Inactivation Kinetics
Objective: To determine the rate of irreversible inhibition of BTK by Cinsebrutinib.

Methodology:

Recombinant human BTK enzyme is incubated with varying concentrations of Cinsebrutinib
for different periods.

At each time point, an aliquot of the reaction is taken, and the remaining BTK activity is

measured by adding a substrate and ATP. The product formation (e.g., ADP) is quantified

using a suitable detection method (e.g., fluorescence-based assay).

The observed rate of inactivation (k_obs) is plotted against the inhibitor concentration.

The data is fitted to the equation for irreversible inhibition to determine the inactivation rate

constant (k_inact) and the inhibitor affinity (K_i). The overall efficiency of inactivation is

reported as k_inact/K_i.

CNS Target Occupancy (Probe-based ELISA)
Objective: To measure the percentage of BTK in the brain that is bound by Cinsebrutinib.

Methodology:

Animals (e.g., mice) are dosed with Cinsebrutinib or a vehicle control.

At a specified time point, the animals are euthanized, and the brains are harvested and

homogenized to prepare lysates.

The lysates are incubated with a biotinylated probe that covalently binds to the active site of

unoccupied BTK.

The probe-bound BTK is captured on a streptavidin-coated plate.

The amount of captured BTK (representing the unoccupied fraction) is detected using an

anti-BTK antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
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Total BTK levels are measured in a parallel ELISA using a capture antibody against BTK.

The percentage of BTK occupancy is calculated as: [1 - (Unoccupied BTK / Total BTK)] x

100%.
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Caption: A simplified workflow of the key preclinical experiments used to characterize

Cinsebrutinib.

Clinical Development and Discontinuation
Cinsebrutinib (GB5121) entered a Phase 1b/2 clinical trial (NCT05242146) for the treatment

of relapsed/refractory primary and secondary central nervous system lymphoma and primary

vitreoretinal lymphoma.[4][5][6] However, in April 2023, Gossamer Bio announced the

discontinuation of the GB5121 development program.[1] The decision was made following the

occurrence of serious adverse events in the clinical trial, including patient deaths.[1] The U.S.

Food and Drug Administration (FDA) subsequently placed a clinical hold on all trials of

GB5121.[1]
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Conclusion
Cinsebrutinib is a CNS-penetrant, irreversible BTK inhibitor with a well-defined chemical

structure and promising preclinical activity. Its high selectivity and ability to engage its target in

the brain made it a candidate for treating CNS lymphomas. However, the emergence of serious

safety concerns during clinical development led to the termination of its program. The case of

Cinsebrutinib underscores the critical importance of the benefit-risk assessment in drug

development, particularly for novel kinase inhibitors. The preclinical data and the lessons

learned from its clinical evaluation remain valuable for the ongoing development of safer and

more effective BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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